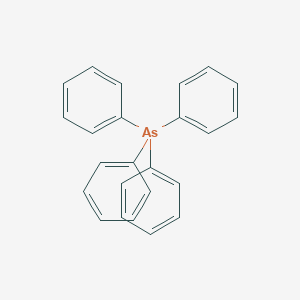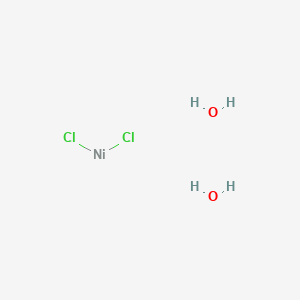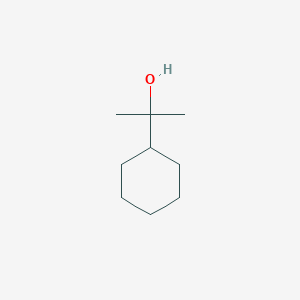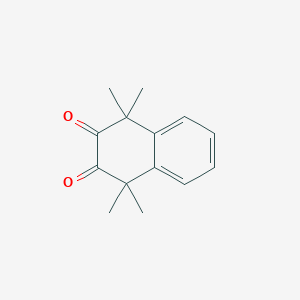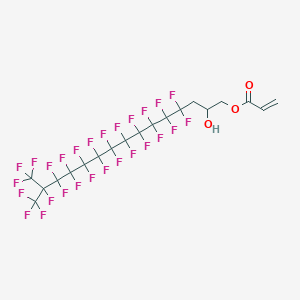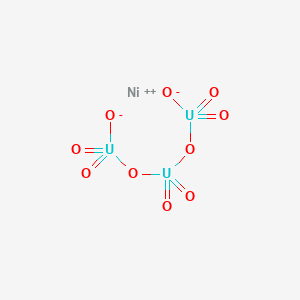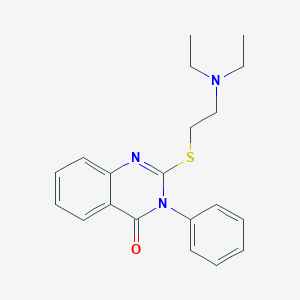
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research due to its unique properties and mechanism of action. In
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also help to reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- in lab experiments is its potential as a starting point for the development of new drugs. However, there are also limitations to using this compound. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound may have limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-. One area of interest is in further exploring its potential as a cancer treatment. Additionally, this compound may be studied for its potential use in treating other neurological disorders. Further research is also needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and using this compound in lab experiments.
In conclusion, 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has shown promise in various areas of scientific research. While there are still limitations to using this compound, its unique properties and mechanism of action make it a valuable starting point for the development of new drugs and treatments. Further research is needed to fully understand its potential and to develop more effective methods for using this compound in lab experiments.
科学研究应用
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has been studied for its potential use in various areas of scientific research. One area of interest is in the development of new drugs. This compound has shown potential in inhibiting the growth of cancer cells and may be used as a starting point for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
属性
CAS 编号 |
18619-72-2 |
|---|---|
分子式 |
C20H23N3OS |
分子量 |
353.5 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H23N3OS/c1-3-22(4-2)14-15-25-20-21-18-13-9-8-12-17(18)19(24)23(20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
InChI 键 |
XOBCSDULXSVUGF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
规范 SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
其他 CAS 编号 |
18619-72-2 |
同义词 |
2-[[2-(Diethylamino)ethyl]thio]-3-phenylquinazolin-4(3H)-one |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

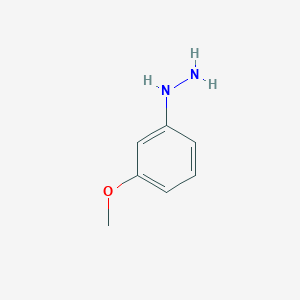
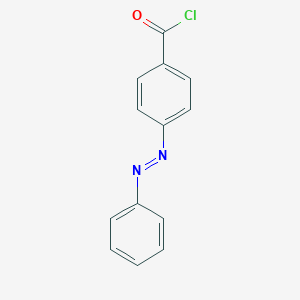


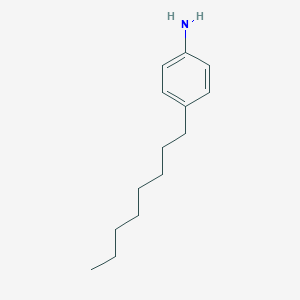

![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
